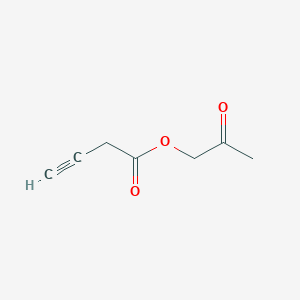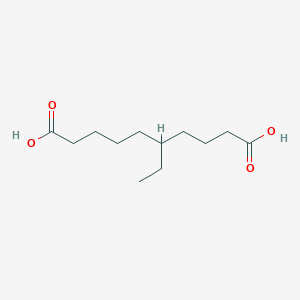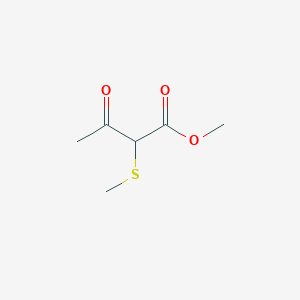
Methyl 2-(methylsulfanyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylsulfanyl)-3-oxobutanoate is an organic compound with the molecular formula C6H10O3S. This compound is characterized by the presence of a methylsulfanyl group attached to the second carbon of a 3-oxobutanoate moiety. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(methylsulfanyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the methylthiol group replaces the ethoxy group on the acetoacetate, forming the desired product.
Another method involves the use of Grignard reagents. For instance, the reaction of methyl 2-bromo-3-oxobutanoate with methylmagnesium bromide followed by treatment with methylthiol can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(methylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its reactivity is influenced by the electron-donating effect of the methylsulfanyl group and the electron-withdrawing effect of the carbonyl group. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
類似化合物との比較
Methyl 2-(methylsulfanyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Methyl 2-(methylsulfonyl)-3-oxobutanoate: This compound has a sulfonyl group instead of a sulfanyl group, which makes it more oxidized and less nucleophilic.
Methyl 2-(methylsulfinyl)-3-oxobutanoate: This compound contains a sulfinyl group, which is an intermediate oxidation state between sulfanyl and sulfonyl groups.
Methyl 2-(ethylsulfanyl)-3-oxobutanoate: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity and the balance between nucleophilicity and electrophilicity provided by its functional groups.
特性
CAS番号 |
113335-00-5 |
|---|---|
分子式 |
C6H10O3S |
分子量 |
162.21 g/mol |
IUPAC名 |
methyl 2-methylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3S/c1-4(7)5(10-3)6(8)9-2/h5H,1-3H3 |
InChIキー |
GTPFZTBXWSIBNN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


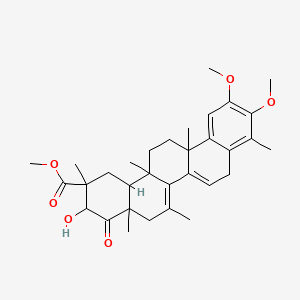
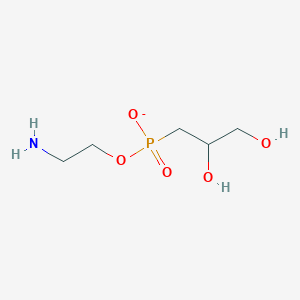
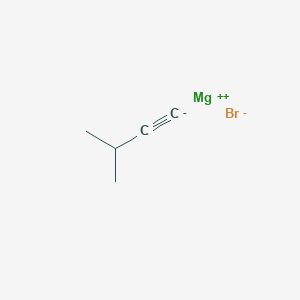
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
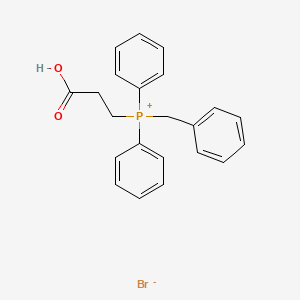
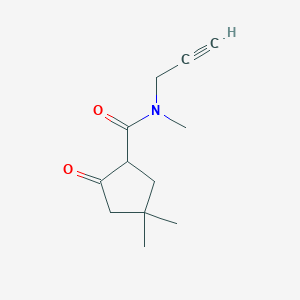
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
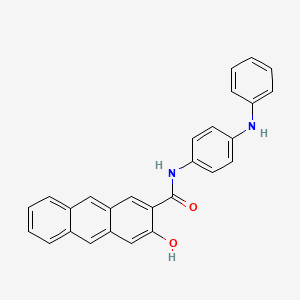
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
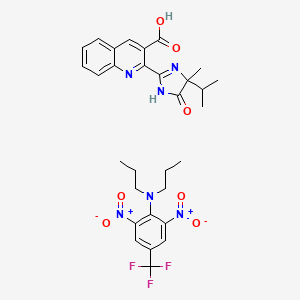
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
